5-[(cyclooctylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
5-[(CYCLOOCTYLAMINO)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound belonging to the class of benzodiazoles This compound is characterized by its unique structure, which includes a cyclooctylamino group attached to a benzodiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(CYCLOOCTYLAMINO)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps. One common method starts with the preparation of the benzodiazole core, followed by the introduction of the cyclooctylamino group. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reactions. For instance, the cyclization of amido-nitriles can be employed to form the benzodiazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
5-[(CYCLOOCTYLAMINO)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides of the compound, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
5-[(CYCLOOCTYLAMINO)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-[(CYCLOOCTYLAMINO)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiazolines: Another class of heterocyclic compounds with similar structural features and applications.
Uniqueness
What sets 5-[(CYCLOOCTYLAMINO)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE apart is its unique combination of a cyclooctylamino group with a benzodiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H27N3O |
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Molecular Weight |
301.4 g/mol |
IUPAC Name |
5-[(cyclooctylamino)methyl]-1,3-dimethylbenzimidazol-2-one |
InChI |
InChI=1S/C18H27N3O/c1-20-16-11-10-14(12-17(16)21(2)18(20)22)13-19-15-8-6-4-3-5-7-9-15/h10-12,15,19H,3-9,13H2,1-2H3 |
InChI Key |
LEXDQADUQMWJSV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CNC3CCCCCCC3)N(C1=O)C |
Origin of Product |
United States |
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